AC-Ala-pro-ala-pna

Content Navigation

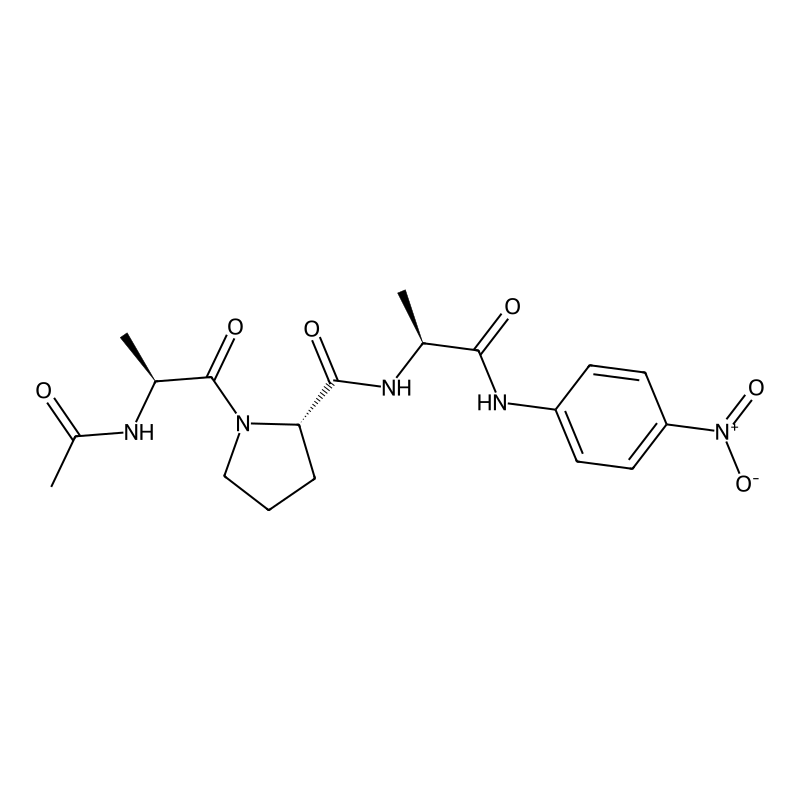

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Chemical Identification & Properties

The table below summarizes the core identification and physical property data for AC-Ala-Pro-Ala-pNA based on the search results.

| Property | Details |

|---|---|

| CAS Number | 61596-39-2 [1] |

| Synonyms | N-Acetyl-L-alanyl-L-prolyl-N-(4-nitrophenyl)-L-alaninamide; n-acetyl-l-ala-pro-ala-p-nitroanilide [1] |

| Molecular Formula | C20H26N6O6 [1] |

| Molecular Weight | 419.432 g/mol [1] |

| Boiling Point | 823.9 ± 65.0 °C (at 760 mmHg) [1] |

| Density | 1.3 ± 0.1 g/cm³ [1] |

| Flash Point | 452.1 ± 34.3 °C [1] |

Research Context and Applications

This compound is a peptide-p-nitroanilide (pNA) compound. In biochemical research, such peptides are typically designed as colorimetric substrates for proteases and peptidases [2]. The core principle of their function is:

The primary research application for this compound and its analogs is:

- Enzyme Activity Assays: It serves as a substrate to measure the activity, kinetics, and inhibition of specific proteases [3] [2]. The release of p-nitroaniline is measured spectrophotometrically, providing a direct readout of enzyme activity.

Practical Research Considerations

For researchers working with this compound and its analogs, key practical considerations include:

- Storage: Peptide-pNA substrates like Suc-Ala-Ala-Pro-Leu-pNA are recommended to be stored at -20°C or lower [3]. It is reasonable to apply similar storage conditions to this compound to ensure stability.

- Assay Conditions: General assay protocols for similar substrates involve dissolving the compound in DMSO, using a buffer like 0.1 M phosphate buffer (pH 8.0), and monitoring the increase in absorbance at 405-412 nm over time [4].

References

N-Acetyl-Alanine-Proline-Alanine-p-Nitroanilide mechanism of action

Understanding the Core Principle

Compounds like N-Acetyl-Alanine-Proline-Alanine-p-Nitroanilide typically belong to a class of synthetic substrates used to study enzyme activity. Their general mechanism of action is as follows:

- Structure: They consist of a short peptide sequence (in this case, Ala-Pro-Ala) linked to a p-nitroaniline molecule via an amide bond. The N-acetyl group blocks the N-terminus.

- Function: This structure is designed to be recognized and cleaved by a specific protease (a protein-digesting enzyme). The enzyme's target is the peptide bond on the C-terminal side of its recognition sequence.

- Detection: The cleavage reaction releases the free p-nitroaniline molecule, which is yellow in color. By measuring the increase in absorbance at a wavelength of around 405 nm, researchers can quantitatively monitor the enzyme's activity in real-time [1] [2].

Insights from Related Compounds

The table below summarizes information from the search results about closely related molecules, which serve as strong analogs for understanding your compound of interest.

| Compound Name | Relevant Features & Mechanism | Primary Application |

|---|---|---|

| N-Acetyl-Asp-Glu-Val-Asp p-nitroanilide (Ac-DEVD-pNA) [1] [2] | Chromogenic substrate; cleaved by caspase-3 (a key enzyme in apoptosis); cleavage releases yellow p-nitroaniline. | Determining caspase-3 activity in cell/tissue lysates (e.g., liver, vascular smooth muscle). |

| Acetyl-L-alanine 4-nitroanilide [3] | Synthetic compound derived from alanine; binds to active sites of enzymes to study their structure and function. | Research on enzymes and proteins; synthesis of biomolecules. |

| N-acetyl-L-alanine [4] [5] | An endogenous metabolite; acts as an inhibitor of the enzyme Aldo-keto reductase family 1 member B1 (AKR1B1). | Serves as a building block; used in biochemical studies. |

Research on "alanine endopeptidase" also confirms that enzymes can be highly specific for substrates containing an alanine residue in a critical position, hydrolyzing N-acylated peptide p-nitroanilides [6].

A Potential Experimental Pathway

Since your specific compound was not found, characterizing its mechanism would require experimental work. A foundational approach, adapted from methodologies used to identify esterase substrates, is outlined below.

Experimental workflow for identifying an enzyme that cleaves a specific p-nitroanilide substrate, based on methods from cancer research [7].

Conclusion and Suggested Next Steps

To advance your research, you could:

- Probe the Ala-Pro motif: Investigate literature on enzymes that cleave after alanine or proline residues, such as dipeptidyl peptidase 4 (DPP-4) or prolyl endopeptidase.

- Consult specialized databases: Search enzyme substrate databases (like MEROPS or BRENDA) using the peptide sequence for known matches.

- Consider empirical testing: The experimental workflow diagram above provides a potential path to identify the enzyme yourself.

References

- 1. - N -Asp-Glu-Val-Asp Acetyl - p = 97 HPLC, powder... nitroanilide [sigmaaldrich.com]

- 2. Thermo Scientific N - Acetyl -Asp-Glu-Val-Asp p - nitroanilide [fishersci.co.uk]

- 3. -L- Acetyl 4- alanine | CAS 35978-75-7 | SCBT - Santa... nitroanilide [scbt.com]

- 4. -Acetylalanine: Uses, Interactions, N Mechanism of Action [go.drugbank.com]

- 5. - N -L- Acetyl | 99%(HPLC) | Selleck | Others chemical alanine [selleckchem.com]

- 6. Cleavage of p - nitroanilides of N -acylated tri- and tetrapeptides by... [link.springer.com]

- 7. Identification of oxidized protein hydrolase as a potential prodrug target... [bmccancer.biomedcentral.com]

Principles of the pNA-Based Enzyme Activity Assay

The AC-Ala-Pro-Ala-pNA assay is a continuous spectrophotometric method used to quantify protease activity, particularly for enzymes that cleave after proline residues, such as Prolyl Oligopeptidase (POP) [1].

- Reaction Principle: The assay leverages the synthetic substrate AC-Ala-Pro-Ala-p-nitroanilide (pNA). Enzymatic hydrolysis cleaves the peptide-pNA bond, releasing free p-nitroaniline. This free pNA absorbs light strongly in the 380-410 nm range, while the conjugated substrate has minimal absorption at this wavelength [2]. The increase in absorbance over time is directly proportional to the enzyme's activity.

- Coupled Assay Principle: For enzymes where the direct product is not easily detectable, the reaction can be coupled to a second enzyme system. The product of the first reaction becomes the substrate for a second, easily detectable reaction [2].

Detailed Experimental Protocol

Reagent Preparation

- Assay Buffer: 50 mM MES buffer, pH 6.5. Adjust pH at room temperature and store at 4°C [3].

- Substrate Stock Solution: Prepare this compound at a concentration of 10-20 mM in a suitable solvent like DMSO or DMF. Aliquot and store at -20°C.

- Enzyme Sample: Dilute the enzyme extract in ice-cold assay buffer. Keep on ice until use. A protein content of 0.1-1 mg/mL is typical for crude extracts [3].

Assay Procedure

- Setup: Pipette the following into a spectrophotometer cuvette or a 96-well plate:

- Initiation: Add 5 µL of substrate stock solution to initiate the reaction, giving a final volume of 250 µL [3].

- Measurement: Immediately place the reaction mixture in a pre-warmed spectrophotometer (30°C). Record the increase in absorbance at 405 nm for 10-15 minutes or until the curve becomes non-linear.

- Controls: Always run a negative control without enzyme to account for any non-enzymatic substrate breakdown.

Data Analysis and Calculation

- Initial Rate Method: Calculate enzyme activity from the slope of the linear part of the progress curve (ΔAbs/min) [2]. Use the formula: ( a = r \times V ) where ( a ) is the enzyme activity (µmol/min), ( r ) is the reaction rate (µmol/L/min), and ( V ) is the reaction volume (L) [2].

- Molar Extinction Coefficient: The concentration of released pNA is calculated using its molar extinction coefficient (ε), which is approximately 9,900 M⁻¹cm⁻¹ at 405 nm.

- Kinetic Modeling: For a more robust analysis that uses the entire progress curve, fit the data to an appropriate kinetic model, such as the Michaelis-Menten equation [3].

Critical Factors for Assay Optimization

The following workflow outlines the key stages for developing and optimizing your enzyme assay:

- pH and Buffer: Enzyme activity is highly dependent on pH [3] [4]. Perform the assay at the enzyme's optimal pH, which is often around 6.5 for POP [3].

- Temperature: Control temperature precisely, as it significantly impacts reaction rate. The standard temperature is often 30°C or 37°C [3] [4].

- Substrate Concentration: Use a saturating substrate concentration (typically 10-20 times the Km value) to ensure the measured velocity reflects Vmax [3]. If the Km is unknown, test a range of substrate concentrations.

- Enzyme Concentration: The chosen enzyme dilution must produce a linear increase in product formation over time. If the curve is not linear, further dilute the enzyme [3].

Troubleshooting Guide

| Problem | Potential Cause | Solution |

|---|---|---|

| No Activity | Enzyme is inactive or denatured | Check enzyme storage conditions; use fresh aliquot; include positive control |

| Non-Linear Progress Curve | Substrate depletion, product inhibition, enzyme instability | Dilute enzyme further; ensure substrate is in excess; use shorter measurement time |

| High Background | Substrate degradation or impure reagents | Run a no-enzyme control; check substrate purity |

| Low Signal | Enzyme concentration too low, suboptimal pH or temperature | Concentrate enzyme; verify pH and temperature of assay buffer |

Example Application in Research

This assay principle has been effectively used in high-throughput screening (HTS) for engineering metal-responsive enzyme switches. In one study, POP activity was measured by monitoring pNA release from Z-Ala-Pro-pNA [1]. Researchers used a purification-free, high-throughput workflow in 384-well plates to screen numerous enzyme variants for activity and metal responsiveness rapidly [1].

References

chymotrypsin activity assay protocol AC-Ala-Pro-Ala-pNA

Established Chymotrypsin Assay Protocols

The table below summarizes three different chromogenic assay methods for chymotrypsin, based on the search results.

| Substrate | Principle & Detection | Key Assay Conditions | Application & Notes |

|---|

| Benzoyl-L-tyrosine ethyl ester (BTEE) [1] | Hydrolysis reaction; Absorbance at 256 nm (product formation) | - Buffer: 0.08 M Tris-HCl, pH 7.8, 0.1 M CaCl₂

- Temperature: 25°C

- Enzyme Diluent: 0.001 N HCl | Standardized method; One unit hydrolyzes one µmole of BTEE per minute at pH 7.8 and 25°C [1]. | | MeO-Suc-Arg-Pro-Tyr-pNA (S-2586) [2] | Amidolytic effect; Absorbance at 405 nm (p-nitroaniline release) | - Buffer: Tris/Calcium, pH 8.3

- Temperature: 37°C

- Methods: Initial rate or acid-stopped | Linear range: 0.05-1.0 µkat/l; Measures amidolytic activity, which may not parallel protease activity [2]. | | Suc-Ala-Ala-Pro-Phe-pNA (SAAPF-pNA) [3] [4] [5] | Amidolytic effect; Absorbance at 405 nm (p-nitroaniline release) | - Buffer: 5 mM sodium phosphate, pH 7.4 [3]

- Temperature: 25°C [3] or 37°C [5]

- Final [Substrate]: 100-150 µM [3] | Widely used in kinetic studies and inhibitor screening [3] [4] [5]; Substrate also used for subtilisin and cathepsin G [6]. |

Detailed Protocol Example: SAAPF-pNA Assay

This protocol, adapted from a study on nanoparticle inhibition, provides a robust methodology that can serve as a template [3].

Reagents and Solutions

- Enzyme Solution: Dissolve α-chymotrypsin in 1 mM HCl or 5 mM sodium phosphate buffer (pH 7.4) to a stock concentration of 800 nM-10 µM. Keep on ice [3] [1].

- Substrate Solution: Prepare a stock solution of Suc-Ala-Ala-Pro-Phe-pNA in DMSO. The final working concentration in the assay is typically 100-150 µM, ensuring the final DMSO concentration does not exceed 1% [3].

- Assay Buffer: 5 mM sodium phosphate buffer, pH 7.4 [3]. Other common buffers include Tris-HCl (pH 7.8-8.3) with 0.1 M CaCl₂ to stabilize the enzyme [2] [1].

- Inhibitor/Test Compound Solutions (Optional): Pre-incubate with enzyme to study inhibition kinetics [3].

Instrument Setup

- Use a spectrophotometer or a plate reader capable of kinetic measurements at 405 nm and maintaining a constant temperature (e.g., 25°C or 37°C) [3] [2].

Assay Procedure

- Pre-incubation: In a cuvette or well, add the assay buffer. Include the enzyme and any inhibitor/test compound if used. Incubate the mixture for 3-4 minutes to achieve temperature equilibrium [3] [2].

- Initiate Reaction: Add the substrate solution to start the reaction. Mix immediately.

- Data Acquisition: Record the increase in absorbance at 405 nm every 15-20 seconds for 5-6 minutes [3].

- Controls: Run a blank containing all components except the enzyme to account for any non-enzymatic hydrolysis of the substrate.

The entire workflow for the assay can be visualized as follows:

Data Analysis and Calculation

- Initial Velocity (ΔA/min): Calculate the change in absorbance per minute from the linear portion of the progress curve [3] [1].

- Enzyme Activity: Calculate activity using the Beer-Lambert law and the extinction coefficient for p-nitroaniline (pNA). The molar extinction coefficient for pNA is approximately 9,640 M⁻¹cm⁻¹ at 405 nm under standard conditions [1]. The formula for activity is:

Enzyme Activity (µmol/min) = (ΔA405/min) / (9.64 mM⁻¹cm⁻¹) * (Total Volume in mL / (Pathlength in cm * 1000))

Important Technical Considerations

- Substrate Specificity: The sequence of the synthetic substrate is critical. Chymotrypsin preferentially cleaves peptide bonds C-terminal to aromatic (Trp, Phe, Tyr) or large hydrophobic (Leu, Met) amino acids [4]. Ensure your target substrate (AC-Ala-Pro-Ala-pNA) contains a suitable residue for chymotrypsin recognition.

- Enzyme Handling: Chymotrypsin is typically stored and diluted in weak HCl (e.g., 1 mM) to maintain stability and prevent autolysis or autoactivation before the assay [3] [1].

- Adapting the Protocol: For your substrate (This compound), you can directly substitute it into the protocol above. A preliminary experiment is recommended to determine the optimal substrate concentration for Michaelis-Menten kinetics and to ensure the reaction velocity is within the linear range of your detection method.

References and Further Reading

- Inhibition of chymotrypsin through surface binding... Proc Natl Acad Sci U S A. 2002 [3].

- Determination of chymotrypsin activity with Chromogenic Substrate S-2586. ChromogenicSubstrates.com [2].

- Chymotrypsin - Assay. Worthington Biochemical [1].

- Arg236 in human chymotrypsin B2 (CTRB2) is a key... Biochim Biophys Acta Proteins Proteom. 2022 [4].

References

- 1. Chymotrypsin - Assay [worthington-biochem.com]

- 2. Chymotrypsin - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 3. Inhibition of chymotrypsin through surface binding using ... [pmc.ncbi.nlm.nih.gov]

- 4. Arg236 in human chymotrypsin B2 (CTRB2) is a key ... [pmc.ncbi.nlm.nih.gov]

- 5. Modeling of enzymatic reactions in vesicles: the case of... [pubmed.ncbi.nlm.nih.gov]

- 6. N-Succinyl- Ala - Ala - Pro -Phe p-nitroanilide 70967-97-4 [sigmaaldrich.com]

Comprehensive Application Notes and Protocols for Measuring Elastase Activity Using AC-Ala-Pro-Ala-pNA

Introduction to Elastase Biology and Clinical Significance

Neutrophil elastase (NE) is a 29 kDa serine protease stored in azurophilic granules of polymorphonuclear neutrophils and plays a critical role in immune response and host defense mechanisms. This enzyme belongs to the chymotrypsin family and functions in both physiological and pathological processes through its ability to cleave a diverse repertoire of substrate proteins including elastin, collagen, clotting factors, and inflammatory mediators. Elastase's capacity to degrade fibrous elastin, a key structural component of connective tissue, underscores its importance in tissue remodeling and repair, but also highlights its destructive potential when regulation fails. Under normal inflammatory conditions, NE is released during neutrophil degranulation where it contributes to pathogen clearance by directly killing invading microorganisms and fine-tuning inflammatory responses for better pathogen eradication. [1]

The elastase/antielastase balance represents a crucial physiological equilibrium that, when disrupted, leads to significant tissue damage and disease pathogenesis. In various pulmonary conditions such as chronic obstructive pulmonary disorder (COPD), cystic fibrosis, and acute lung injury, excessive neutrophil elastase activity overwhelms endogenous inhibitors, resulting in progressive lung tissue destruction. Research has demonstrated that elevated elastase activity correlates with disease progression in these conditions, making it a promising biomarker for early diagnosis and monitoring of inflammatory diseases. Beyond pulmonary conditions, elastase has been implicated in other pathological processes including atherosclerosis, cancer progression, and rheumatoid arthritis, expanding its clinical relevance across multiple disease domains. [1] [2]

Experimental Principles and Mechanism of Action

Biochemical Basis of the Colorimetric Assay

The quantification of elastase activity using AC-Ala-Pro-Ala-pNA operates on the fundamental principle of enzymatic hydrolysis that liberates a detectable chromophore. Specifically, elastase cleaves the synthetic substrate AC-Ala-Pro-Ala-p-nitroanilide at the amide bond between the alanine residue and p-nitroaniline, resulting in the release of free p-nitroaniline (pNA). This molecule exhibits strong absorbance in the yellow region of the visible spectrum with a maximum at 405-410 nm, enabling direct spectrophotometric quantification. The continuous rate of increase in absorbance at this wavelength provides a direct measurement of enzymatic activity, as the extinction coefficient of p-nitroaniline is well-established (8.8 mM⁻¹cm⁻¹ at 410 nm and pH 8.0). This assay design allows for real-time monitoring of enzyme kinetics without the need for secondary detection systems or termination steps. [3]

The selection of This compound as a substrate reflects the specificity requirements of elastase, which preferentially cleaves after small aliphatic amino acids such as alanine and valine. The acetyl (AC-) blocking group at the N-terminus prevents undesired cleavage at that position, directing enzymatic activity to the intended scissile bond. The Pro-Ala sequence in the P2-P1 positions conforms to elastase's binding pocket preferences, enhancing substrate recognition and catalytic efficiency. While various synthetic substrates exist for elastase detection, including Suc-Ala-Ala-Ala-pNA and MeO-Suc-Ala-Ala-Pro-Val-pNA, the this compound substrate offers a balanced combination of specificity, sensitivity, and synthetic accessibility for routine elastase activity determination. [3] [4]

Comparative Analysis of Elastase Substrates

Table 1: Comparison of Synthetic Substrates for Elastase Activity Measurement

| Substrate | Optimal pH | Detection Wavelength | KM Value | Specificity | Applications |

|---|---|---|---|---|---|

| This compound | 7.5-8.5 | 405-410 nm | Varies | Broad elastase detection | General enzyme characterization |

| Suc-Ala-Ala-Ala-pNA | 8.0 | 410 nm | ~0.29 mM [3] | Pancreatic elastase | Standardized enzyme assays [3] |

| MeO-Suc-Ala-Ala-Pro-Val-pNA | 7.5-8.0 | 405-410 nm | ~290 μM [1] | Neutrophil elastase | Drug discovery, inflammatory research [4] [5] |

| Suc-Ala-Ala-Pro-Leu-pNA | 7.0-8.0 | 405-410 nm | Not specified | Seminal plasma amidase | Specialized applications [6] |

| MeOSuc-AAPV-AMC | 7.5-8.0 | 380/460 nm (FL) | 0.7 ± 0.2 μM [1] | High sensitivity NE detection | Fluorometric assays, kinetic studies [1] |

Materials and Reagent Preparation

Required Reagents and Equipment

The elastase activity assay requires specific biochemical reagents and laboratory equipment to ensure accurate and reproducible results. Essential reagents include high-purity elastase enzyme (either purified from human neutrophils or commercially sourced), synthetic substrate this compound, Trizma base or equivalent Tris buffer, and ultrapure water (with resistivity ≥18 MΩ·cm at 25°C) to minimize ionic interference. For equipment, a UV-Vis spectrophotometer or plate reader capable of kinetic measurements at 405-410 nm is essential, along with precision pipettes, quartz or UV-transparent plastic cuvettes (1 cm light path), and a temperature-controlled water bath or incubator to maintain consistent assay temperature. For high-throughput applications, microplate readers with temperature control and kinetic software capabilities are recommended to facilitate simultaneous multiple sample analysis. [3]

Safety considerations must be prioritized when handling these biochemical reagents. Researchers should consult Safety Data Sheets (SDS) for all chemicals before use and employ appropriate personal protective equipment including lab coats, gloves, and safety glasses. While this compound is generally considered low risk, similar peptide substrates may be harmful by inhalation, ingestion, or skin absorption and could cause irritation. Proper disposal methods should be implemented for enzyme solutions and chemical wastes in accordance with institutional regulations. When working with human neutrophil elastase or samples containing it, additional biosafety precautions are warranted to prevent potential exposure to human-derived materials. [3] [7]

Reagent Preparation Protocols

Assay Buffer (100 mM Tris-HCl, pH 8.0 at 25°C): Prepare a solution containing 12.1 mg/mL of Trizma base in ultrapure water. Adjust the pH to 8.0 at 25°C using 1 M HCl, with careful monitoring using a calibrated pH meter. For alternative applications, particularly with neutrophil elastase, a pH of 7.5 may be preferred, requiring adjustment with appropriate acid/base systems. The buffer should be filtered through a 0.22 μm membrane to remove particulate matter and can be stored at 4°C for up to two weeks. [3]

Substrate Solution (4.4 mM this compound): Prepare a 2 mg/mL solution of this compound in the previously prepared Tris-HCl buffer. The exact concentration should be adjusted based on the molecular weight of the specific substrate lot and confirmed spectrophotometrically if purity is uncertain. For substrates with limited solubility, gentle warming to 37°C with vortex mixing may be necessary, though DMSO should be avoided as it can inhibit elastase activity at higher concentrations. The substrate solution should be prepared fresh daily and protected from light by wrapping containers in aluminum foil, as p-nitroaniline derivatives are light-sensitive. [3]

Enzyme Solution (Elastase): Immediately before use, prepare a solution containing 0.2-0.5 unit/mL of elastase in cold assay buffer (2-8°C). The exact dilution factor will depend on the specific activity of the enzyme stock, which typically ranges from 20-22 units per mg protein for commercial neutrophil elastase preparations. For purified enzyme samples of unknown activity, a preliminary dilution series is recommended to determine the optimal concentration that produces a linear increase in absorbance within the assay timeframe. The enzyme solution should be kept on ice until use to maintain stability, as elastase can autolyze at higher temperatures. [3] [2]

Experimental Workflow and Protocol

Assay Procedure Step-by-Step

The experimental workflow for measuring elastase activity follows a systematic sequence to ensure reliable kinetic measurements. The diagram below illustrates the key steps in the assay procedure:

Figure 1: Experimental workflow for elastase activity assay

Reaction Setup and Initiation: In a final reaction volume of 3.00 mL, the optimal final concentrations are 96.7 mM Tris buffer, 0.29 mM this compound, and 0.02-0.05 units of elastase. Pipette the appropriate volumes of buffer and substrate solution into suitable cuvettes, mix by gentle inversion, and equilibrate the mixture to the assay temperature (typically 25°C) in a temperature-controlled spectrophotometer or water bath. The reaction is initiated by adding the pre-equilibrated enzyme solution, followed by immediate mixing through inversion to ensure homogeneous distribution of the enzyme. Care should be taken to minimize bubble formation during mixing, as bubbles can interfere with absorbance measurements. [3]

Kinetic Measurements and Data Collection: Immediately after mixing, begin recording the increase in absorbance at 410 nm for approximately 5 minutes, collecting data points at 30-second intervals or continuously if using a kinetic software package. The assay should be performed with both test samples and appropriate blank controls (containing all components except enzyme, or with heat-inactivated enzyme). The linear portion of the reaction progress curve, typically between 30 seconds and 3 minutes after initiation, should be used for rate calculations. A minimum of 4 data points over a one-minute interval should be obtained to establish a reliable linear rate. If the absorbance exceeds 2.0, the reaction should be repeated with appropriately diluted enzyme to maintain the linear relationship between absorbance and product concentration. [3]

Sample Preparation Guidelines

The preparation of biological samples for elastase activity measurement requires careful consideration of sample source and potential interferents. For cell culture supernatants, centrifugation at 10,000 × g for 10 minutes is recommended to remove any detached cells or debris. When working with tissue homogenates, tissues should be rinsed with cold buffer to remove blood components, homogenized in 5-10 volumes of cold assay buffer, and centrifuged at 12,000 × g for 20 minutes at 4°C, with the supernatant used for analysis. For biological fluids such as bronchoalveolar lavage fluid (BALF) or seminal plasma, samples should be aliquoted and stored frozen at -80°C until analysis, with centrifugation immediately before assay to remove any precipitates that may have formed during storage. [5] [6]

The presence of endogenous inhibitors in biological samples represents a significant challenge in accurately measuring elastase activity. In many biological fluids, antielastase activities may be present that can interfere with the measurement of free enzyme activity. For samples suspected to contain inhibitors such as α1-antitrypsin or elafin, dilution series should be performed to ensure that inhibitor concentrations are sufficiently diluted to not completely mask enzymatic activity. Alternatively, samples can be pre-treated with immunodepletion methods to remove specific inhibitors, though this may not be practical for routine analysis. For complex samples, spike-and-recovery experiments using known amounts of purified elastase are recommended to validate the assay conditions and identify potential matrix effects that might compromise activity measurements. [5]

Data Analysis and Interpretation

Calculation of Elastase Activity

The quantification of elastase activity from the kinetic absorbance data employs a straightforward mathematical formula based on the fundamental principles of enzyme kinetics and the known extinction coefficient of the reaction product. The enzymatic activity is calculated using the following equation:

Elastase Activity (units/mL) = (ΔA410/minute × 3.00 × df) / (8.8 × 0.1)

Where:

- ΔA410/minute = Rate of change in absorbance per minute (determined from the linear portion of the progress curve)

- 3.00 = Total reaction volume in milliliters

- df = Dilution factor of the original enzyme solution

- 8.8 = Millimolar extinction coefficient of p-nitroaniline (mM⁻¹cm⁻¹) at 410 nm and pH 8.0

- 0.1 = Volume of enzyme solution used in milliliters (in the 3.00 mL reaction mixture) [3]

For international unit definition, one unit of elastase activity is defined as the amount of enzyme that hydrolyzes 1.0 μmole of AC-Ala-Pro-Ala-p-nitroanilide per minute under the specified assay conditions (pH 8.0 at 25°C). To calculate specific activity, the units per milliliter should be divided by the protein concentration (mg/mL) of the enzyme solution, yielding units per mg protein. This normalization allows for comparison between different enzyme preparations and batches, providing a standardized measure of catalytic efficiency independent of protein concentration. [3] [2]

Kinetic Parameter Determination

The determination of kinetic parameters such as KM (Michaelis constant) and Vmax (maximum velocity) provides valuable information about enzyme-substrate interactions and catalytic efficiency. These parameters are established by measuring initial reaction rates at varying substrate concentrations, typically ranging from 0.1 to 5 times the estimated KM value. The resulting data can be analyzed using linear transformations such as Lineweaver-Burk plots or more accurate nonlinear regression fitting to the Michaelis-Menten equation. Specialized software packages like EnzFitter are particularly valuable for robust kinetic analysis, especially when dealing with complex enzyme systems or limited data points. [7]

For the this compound substrate, the KM value should be empirically determined for each enzyme preparation, as it can vary based on enzyme source and purification method. However, reference values from similar substrates can guide initial assay development. For instance, Suc-Ala-Ala-Ala-pNA has a reported KM of approximately 0.29 mM, while MeO-Suc-Ala-Ala-Pro-Val-pNA exhibits a KM of 290 μM under similar conditions. The catalytic efficiency (kcat/KM) represents the most meaningful kinetic parameter for comparing substrate preferences and enzyme performance across different experimental conditions, with higher values indicating more efficient substrate turnover. [3] [7] [1]

Table 2: Troubleshooting Guide for Elastase Activity Assays

| Problem | Potential Causes | Solutions |

|---|---|---|

| No detectable activity | Enzyme inactivation, inhibitor presence, incorrect pH | Verify enzyme viability, check for inhibitors, confirm buffer pH |

| Non-linear kinetics | Enzyme instability, substrate depletion, product inhibition | Shorten measurement time, increase substrate concentration, dilute enzyme |

| High background absorbance | Substrate degradation, contaminated reagents | Prepare fresh substrate, filter reagents, include appropriate blanks |

| Low signal-to-noise ratio | Insufficient enzyme, low substrate concentration, incorrect wavelength | Optimize enzyme concentration, verify substrate purity, confirm wavelength calibration |

| Irreproducible results | Pipetting errors, temperature fluctuations, enzyme aggregation | Use calibrated pipettes, maintain constant temperature, mix enzyme solution thoroughly |

Technical Considerations and Applications

Optimization and Validation Strategies

Assay optimization represents a critical step in developing robust elastase activity measurements tailored to specific research requirements. The pH profile of the reaction should be determined by testing activity across a pH range from 7.0 to 9.0 using appropriate buffer systems, as elastase activity is highly dependent on ionization states of active site residues. The temperature dependence should also be characterized, with most standard assays conducted at 25°C for convenience, though physiological temperature (37°C) may be more relevant for certain applications. The linear range of the assay with respect to both time and enzyme concentration must be established to ensure that measured rates represent true initial velocities rather than compromised by factors such as substrate depletion, product inhibition, or enzyme instability. [3]

Validation of the optimized assay should include precision assessments through replicate measurements (intra-assay and inter-assay variability), accuracy evaluations using reference standards when available, and specificity verification through inhibitor studies. The inclusion of appropriate controls is essential for assay validation, including positive controls (purified elastase of known activity), negative controls (heat-inactivated enzyme or reactions containing specific inhibitors), and blank reactions (lacking either enzyme or substrate). For inhibitor screening applications, dose-response curves with reference inhibitors such as elastatinal or serine protease inhibitors should be generated to demonstrate the sensitivity of the assay to pharmacological modulation. [4] [6]

Research and Clinical Applications

The this compound-based elastase activity assay finds utility across diverse research and developing clinical applications. In basic research, this assay facilitates the study of elastase kinetics, inhibition mechanisms, and structure-activity relationships, contributing to our understanding of protease biology and regulation. In drug discovery, the assay serves as a cornerstone for high-throughput screening of elastase inhibitors, with potential applications in developing therapeutics for neutrophilic inflammatory diseases such as COPD, cystic fibrosis, and bronchiectasis. Several pharmaceutical companies have elastase inhibitor programs in development, highlighting the clinical relevance of this enzymatic target. [4] [1]

In clinical research, elastase activity measurements in biological samples such as bronchoalveolar lavage fluid, sputum, and plasma provide insights into disease mechanisms and potential biomarker utility. Studies have demonstrated that elevated elastase activity in bronchoalveolar lavage fluid correlates with neutrophil numbers and disease severity in various pulmonary conditions, though the relationship is not always straightforward due to the complex interplay between enzymes and endogenous inhibitors. Emerging applications include the use of elastase activity as a pharmacodynamic biomarker in clinical trials of anti-inflammatory drugs, where modulation of enzymatic activity serves as an indicator of target engagement and biological effect. The development of advanced detection methods, including activity-based probes and molecular imaging agents, further expands the potential applications of elastase activity monitoring in both preclinical and clinical settings. [5] [1]

Conclusion

The spectrophotometric assay using this compound as substrate provides a robust, reproducible, and straightforward method for quantifying elastase activity in both purified systems and complex biological samples. The detailed protocol outlined in these Application Notes offers researchers a standardized approach to obtain reliable and comparable data across different laboratories and experimental conditions. As research continues to elucidate the diverse roles of elastase in physiological and pathological processes, this fundamental assay method will remain an essential tool for advancing our understanding of protease biology and developing novel therapeutic interventions for elastase-mediated diseases.

References

- 1. Neutrophil Elastase Activity Imaging: Recent Approaches ... [pmc.ncbi.nlm.nih.gov]

- 2. Elastase [athensresearch.com]

- 3. Enzymatic Assay of Elastase (EC 3.4.21.36) [sigmaaldrich.com]

- 4. Neutrophil elastase colorimetric drug discovery kit [enzo.com]

- 5. Relationship between bronchoalveolar lavage neutrophil numbers and... [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitors on an elastase -like enzyme activity catalyzing... [pubmed.ncbi.nlm.nih.gov]

- 7. Ala-Ala-Pro - an overview [sciencedirect.com]

Comprehensive Application Notes and Protocols: Spectrophotometric Enzyme Assays via p-Nitroaniline Release Quantification

Introduction and Principle of p-Nitroaniline-Based Enzyme Assays

The quantification of enzyme activity through spectrophotometric detection of p-nitroaniline (pNA) release represents a cornerstone methodology in biochemical research and pharmaceutical development. This approach leverages the distinctive yellow color of p-nitroaniline, which exhibits strong absorbance in the 405-410 nm range, providing a direct, continuous, and highly sensitive means to monitor enzymatic reactions in real-time. The fundamental principle involves the enzymatic cleavage of synthetic substrates—typically peptidyl-p-nitroanilides or aminoacyl-p-nitroanilides—resulting in the liberation of p-nitroaniline, which can be quantitatively measured by tracking the increase in absorbance over time. This method has been extensively validated for numerous enzyme classes, including proteases, amidases, and phosphatases, making it indispensable for enzyme characterization, inhibitor screening, and diagnostic applications.

The widespread adoption of p-nitroaniline-based assays stems from several advantageous characteristics. The molar extinction coefficient of p-nitroaniline (typically ranging from 8,800 to 10,000 M⁻¹cm⁻¹ at 405-410 nm, depending on pH and solvent conditions) provides excellent detection sensitivity, enabling accurate measurement of enzyme activities even at low concentrations [1] [2]. Furthermore, the chromogenic properties of p-nitroaniline remain consistent across various biological matrices, allowing for application in complex samples including cell lysates, tissue homogenates, and pharmaceutical preparations. The assay format is highly adaptable, accommodating high-throughput screening configurations, kinetic analyses, and inhibitor characterization studies with minimal methodological modifications.

Instrumentation and Reagent Requirements

Essential Equipment

The implementation of p-nitroaniline-based enzyme assays requires specific laboratory instrumentation to ensure accurate and reproducible results. The core equipment includes:

- UV-Vis Spectrophotometer: Capable of measuring absorbance in the 350-450 nm range, preferably with temperature control and kinetics software for continuous reaction monitoring. Modern plate readers are ideal for high-throughput applications.

- Precision Piperttes: For accurate liquid handling, particularly important when working with small reaction volumes.

- Temperature-Controlled Water Bath or Incubator: For maintaining consistent reaction temperatures, typically between 25-37°C depending on the enzyme system under investigation.

- Analytical Balance: With accuracy to 0.1 mg for precise preparation of substrate and buffer solutions.

- pH Meter: Properly calibrated for accurate buffer preparation, as enzyme activity is highly dependent on pH conditions.

Reagents and Materials

The reagent requirements vary depending on the specific enzyme system but generally include:

- Enzyme-Specific Substrates: Synthetic peptidyl-p-nitroanilide derivatives such as N-Succinyl-Ala-Ala-Ala-p-nitroanilide (for elastase), Nα-Benzoyl-arginine-p-nitroanilide (BAPNA, for papain and trypsin-like proteases), or γ-glutamyl-p-nitroanilide (for γ-glutamyltransferase) [3] [1] [2].

- Buffer Components: High-purity salts and buffers appropriate for the enzyme of interest, commonly Tris-HCl (50-100 mM, pH 7-9) or phosphate buffers (50-100 mM, pH 6-8).

- p-Nitroaniline Standard: For preparation of calibration curves and determination of the molar extinction coefficient under specific experimental conditions.

- Organic Solvents: Such as dimethyl sulfoxide (DMSO) or methanol for dissolving substrate stocks, typically used at final concentrations ≤5% (v/v) to avoid enzyme inhibition [2].

Table 1: Required Reagents for Common p-Nitroaniline-Based Enzyme Assays

| Enzyme | Specific Substrate | Typical Buffer Conditions | Substrate Solubility |

|---|---|---|---|

| Elastase | N-Succinyl-Ala-Ala-Ala-p-nitroanilide | 100 mM Tris-HCl, pH 8.0 | DMSO (<2% final) |

| Papain | Nα-Benzoyl-arginine-p-nitroanilide (BAPNA) | 50 mM phosphate, pH 7.0 | DMSO (5-10% final) |

| γ-Glutamyl-transferase | γ-Glutamyl-p-nitroanilide | 50-100 mM Tris-HCl, pH 8.0-8.5 | Water (limited), use fresh preparation |

| NAM-Amidase | Not specified (detects pNA directly) | Method-specific buffers | Not applicable |

| General Proteases | Various aminoacyl-p-nitroanilides | 50-100 mM Tris, pH 7.5-8.5 | DMSO or methanol |

Experimental Protocols

Standard Assay Protocol for Protease Activity

The following protocol outlines the general procedure for measuring protease activity using p-nitroaniline-based substrates, adaptable for enzymes such as papain, elastase, and trypsin-like proteases:

Solution Preparation:

- Prepare assay buffer (appropriate to the enzyme, typically 50-100 mM Tris-HCl or phosphate buffer at optimal pH).

- Prepare substrate stock solution in DMSO or methanol (typically 4-20 mM, depending on solubility and Km).

- Prepare enzyme solution in cold assay buffer (concentration dependent on enzyme activity; may require preliminary dilution optimization).

Reaction Setup:

- Pipette into a spectrophotometer cuvette:

- Buffer: Volume sufficient to achieve final reaction volume

- Substrate solution: To achieve final concentration typically 0.1-2.0 mM (should be around Km value for accurate kinetics)

- Pre-incubate the mixture at the assay temperature (typically 25°C or 37°C) for 3-5 minutes.

- Initiate the reaction by adding enzyme solution (typically 10-100 μL, depending on activity).

- Mix immediately by gentle inversion or cuvette stirring.

- Pipette into a spectrophotometer cuvette:

Absorbance Measurement:

- Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 405-410 nm for 3-10 minutes.

- Record measurements at 10-30 second intervals to establish a linear progress curve.

- Maintain constant temperature throughout the measurement period.

Controls:

- Include a blank reaction containing all components except enzyme (replaced with buffer) to account for non-enzymatic substrate hydrolysis.

- Include a substrate-only control to verify substrate stability under assay conditions.

For the specific assay of elastase activity using Suc-Ala₃-p-nitroanilide, the validated protocol specifies a 3.00 mL reaction mixture containing 96.7 mM Trizma buffer (pH 8.0), 0.29 mM substrate, and 0.02-0.05 units of elastase with continuous monitoring at 410 nm [1]. The reaction should be followed for approximately 5 minutes, using the maximum linear rate for calculations with a minimum of 4 data points over a one-minute interval.

Protocol for NAM-Amidase Activity with HPLC Detection

While spectrophotometric methods are common, a novel HPLC-based approach for measuring N-acetylmuramoyl-L-alanine amidase (NAM-amidase) activity has been developed with superior specificity for complex matrices. This method, optimized using Design of Experiments (DoE) methodology, offers enhanced reliability for bacterial cell wall metabolism studies:

Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of methanol and o-phosphoric acid in optimized ratios as determined by Box-Behnken experimental design.

Chromatographic Conditions:

- Column: RP-18 column (10 cm length)

- Detection: Standard UV-Vis detection at appropriate wavelength for p-nitroaniline

- Flow Rate: Optimized for separation (method-specific)

- Analysis Time: 8 minutes per sample

- Injection Volume: Method-appropriate (typically 10-50 μL)

Reaction Mixture Incubation:

- Incubate NAM-amidase with appropriate substrate to generate p-nitroaniline

- Stop reaction at predetermined timepoints by dilution or acidification

- Centrifuge if necessary to remove precipitates

- Inject clear supernatant for HPLC analysis

Quantification:

- Use external p-nitroaniline standards (0.1-100 μM) for calibration curve generation

- Calculate enzyme activity based on p-nitroaniline production rate

This validated method demonstrates excellent linearity (R² = 0.9999) across a wide concentration range (0.1-100 μM p-nitroaniline), corresponding to 0.04-40.0 U per mL NAM-amidase activity, with a detection limit of 0.033 μM and high precision (RSD < 2%) [4]. The method has been successfully applied to real samples of in-house isolated and purified amidase preparations, meeting all validation criteria according to ICH Q2(R2) guidelines.

Assay Optimization Guidelines

Optimal assay performance requires careful attention to several critical parameters:

- Substrate Concentration: Use concentrations spanning the Km value (typically determined through preliminary experiments) to ensure measurements reflect maximum velocity conditions while maintaining linearity.

- pH Optimization: Determine the pH optimum for each enzyme-substrate system, as it significantly influences both catalytic efficiency and p-nitroaniline extinction coefficient.

- Temperature Control: Maintain consistent temperature throughout the assay, as the extinction coefficient of p-nitroaniline is temperature-dependent (approximately 1-2% change per °C).

- Organic Solvent Effects: Limit final concentrations of DMSO or other organic solvents to ≤5% (v/v) to minimize potential enzyme inhibition or denaturation [2].

Table 2: Key Optimization Parameters for p-Nitroaniline-Based Assays

| Parameter | Optimal Range | Impact on Assay | Optimization Strategy |

|---|---|---|---|

| Substrate Concentration | 0.1 × Km to 5 × Km | Affects reaction linearity and velocity | Perform Michaelis-Menten analysis to determine Km |

| pH | Enzyme-specific optimum (often pH 7-9) | Impacts enzyme activity and pNA extinction coefficient | Test activity across pH range 6-10 |

| Temperature | 25°C, 30°C, or 37°C | Affects reaction rate and pNA extinction coefficient | Use temperature-controlled spectrophotometer |

| Organic Solvent | ≤5% (v/v) | May inhibit or denature enzymes | Use minimal amounts needed for substrate solubility |

| Detection Wavelength | 405-410 nm | Maximum absorbance for pNA | Confirm with pNA standard in assay buffer |

Data Analysis and Calculations

Enzyme Activity Determination

The calculation of enzyme activity from the observed absorbance change follows the fundamental principles of spectrophotometry and enzyme kinetics:

Determine the Molar Extinction Coefficient (ε):

- Prepare a dilution series of pure p-nitroaniline in assay buffer

- Measure absorbance at the analytical wavelength (typically 405-410 nm)

- Plot absorbance versus concentration and determine slope from linear regression

- Typical values range from 8,800-10,000 M⁻¹cm⁻¹ depending on pH and solvent composition [1] [2]

Calculate Enzyme Activity: The rate of p-nitroaniline production (enzyme activity) is calculated using the formula:

[ \text{Enzyme Activity (U/mL)} = \frac{\Delta A/\text{min} \times V_t \times \text{df}}{\varepsilon \times l \times V_e} ]

Where:

- (\Delta A/\text{min}) = Change in absorbance per minute (from linear portion of progress curve)

- (V_t) = Total reaction volume (mL)

- df = Dilution factor

- (\varepsilon) = Molar extinction coefficient of p-nitroaniline (M⁻¹cm⁻¹)

- (l) = Pathlength of cuvette (cm)

- (V_e) = Volume of enzyme solution used (mL)

For elastase activity determination, the specific calculation is:

[ \text{Elastase Activity (U/mL)} = \frac{\Delta A_{410}/\text{min} \times 3.00 \times \text{df}}{8.8 \times 0.1} ]

Where 3.00 is the total reaction volume in mL, 8.8 is the millimolar extinction coefficient of p-nitroaniline at 410 nm, and 0.1 is the volume of enzyme solution used (mL) [1].

Kinetic Parameter Determination

For comprehensive enzyme characterization, the determination of kinetic parameters ((K_m) and (V_{max})) is essential:

- Measure initial reaction rates at varying substrate concentrations (typically 6-8 concentrations spanning 0.2-5 × Km)

- Plot reaction rate versus substrate concentration

- Analyze data using Michaelis-Menten nonlinear regression or Lineweaver-Burk linear transformation

- Account for potential solvent effects, as organic solvents like acetonitrile can behave as mixed-competitive inhibitors for enzymes such as papain, increasing apparent Km values [2]

Advanced Applications and Methodologies

Simultaneous Enzyme Activity Assays

The Spectrophotometric-dual-enzyme-simultaneous assay (SDESA) enables the simultaneous measurement of two enzyme activities in a single reaction solution, providing significant advantages for high-throughput screening and diagnostic applications. This sophisticated approach requires specific conditions for successful implementation:

- Wavelength Selection: One enzyme must produce a product (Product A) with a longest difference absorbance peak (λA) substantially larger than that of the second product (Product B), while Product B's peak (λB) should be close to the isoabsorbance wavelength of Product A and its substrate (λ₀) [3].

- Measurement Protocol: Absorbance is quantified at both λA and λ₀ with swift alternation of detection wavelengths, with corrections based on absorbance additivity principles.

- Applications: This methodology has been successfully applied to simultaneous measurement of γ-glutamyltransferase and lactate dehydrogenase, as well as alkaline phosphatase and β-D-galactosidase as enzyme-linked immunoassay labels, enabling parallel quantification of penicillin G and clenbuterol in a single well [3].

The following diagram illustrates the conceptual workflow and wavelength selection strategy for SDESA:

Activity Staining After Electrophoresis

A specialized application of p-nitroaniline detection enables the visualization of protease activities directly in gels following sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE):

- Electrophoresis Separation: Proteins are separated by SDS-PAGE under non-reducing conditions to preserve enzyme activity

- Gel Incubation: The acrylamide gel is immersed in solution containing specific aminoacyl p-nitroanilide or peptidyl p-nitroanilide substrates

- Color Development: The released p-nitroaniline is diazotized with sodium nitrite and coupled to N-(1-naphthyl)-ethylenediamine to produce distinct colored activity bands

- Visualization: Protease activity appears as discrete colored bands against the gel background [5]

This method has been successfully applied to detect various protease activities using substrates identical to those employed in spectrophotometric solution assays, providing a direct link between protein bands and enzymatic function.

Assays in Non-Conventional Media

The adaptability of p-nitroaniline-based assays extends to non-aqueous environments, including ionic liquids, through methodological modifications:

- Enzyme Modification: Enzymes are modified with comb-shaped poly(ethylene glycol) to enhance solubility and stability in ionic liquids while maintaining transparency for spectrophotometric measurements

- Chromogenic Detection: p-Nitroaniline-derivatized substrates undergo protease-catalyzed alcoholysis, releasing p-nitroaniline that can be quantitatively detected without product separation from the reaction mixture

- Applications: This approach has enabled kinetic analysis of subtilisin-catalyzed reactions in ionic liquids such as 1-ethyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide, demonstrating retained substrate specificity for serine proteases including subtilisin and α-chymotrypsin [6]

Troubleshooting and Technical Considerations

Common Issues and Solutions

Despite the robustness of p-nitroaniline-based assays, several technical challenges may arise during implementation:

- Non-Linear Progress Curves: This may result from substrate depletion, product inhibition, or enzyme instability. Solution: Use higher substrate concentrations (≥5 × Km), shorten measurement times, or include stabilizers like BSA in the assay buffer.

- High Background Absorbance: May be caused by substrate contamination or non-enzymatic hydrolysis. Solution: Purify substrates, prepare fresh solutions, include appropriate blanks, and minimize pre-incubation times.

- Low Signal-to-Noise Ratio: Often due to enzyme concentration being too low or suboptimal pH. Solution: Concentrate enzyme preparation, optimize pH, and verify extinction coefficient under assay conditions.

- Organic Solvent Inhibition: Manifested as reduced reaction rates with increasing solvent concentration. Solution: Minimize organic solvent concentration (≤2-5% v/v), alternative solvents, or use surfactants to enhance substrate solubility [2].

Validation Parameters

For rigorous assay implementation, particularly in pharmaceutical or diagnostic applications, comprehensive validation should include assessment of the following parameters:

- Linearity Range: Typically 0.1-100 μM p-nitroaniline for well-optimized assays [4]

- Detection Limit: As low as 0.033 μM for HPLC-based methods [4]

- Precision: Relative standard deviation (RSD) < 2% for replicate measurements [4]

- Accuracy: Demonstrated through spike-recovery experiments (85-115% recovery)

- Robustness: Evaluation of method performance under deliberate variations in pH, temperature, and reagent concentrations

Conclusion

Spectrophotometric enzyme assays based on p-nitroaniline release provide a versatile, sensitive, and robust platform for enzyme characterization across diverse research and application domains. The methodologies outlined in these application notes—from basic protease assays to advanced simultaneous detection systems—offer researchers comprehensive tools for quantitative enzymology. The continued refinement of these approaches, including the integration of chemometric analyses [3] [7] and adaptation to non-conventional media [6], ensures their ongoing relevance in basic research, diagnostic development, and pharmaceutical applications.

References

- 1. of Elastase (EC 3.4.21.36) Enzymatic Assay [sigmaaldrich.com]

- 2. Papain-Catalyzed Hydrolysis of Nα-Benzoyl–arginine– p -nitroanilide in... [pmc.ncbi.nlm.nih.gov]

- 3. -dual- Spectrophotometric -simultaneous enzyme in one... assay [pubmed.ncbi.nlm.nih.gov]

- 4. A DoE-guided development and validation of a novel HPLC method for... [pubs.rsc.org]

- 5. Detection of protease activities using specific aminoacyl or peptidyl... [hub.tmu.edu.tw]

- 6. for protease activity in ionic liquids using... Spectrophotometric assay [pubmed.ncbi.nlm.nih.gov]

- 7. Simultaneous spectrophotometric determination of ... [pubmed.ncbi.nlm.nih.gov]

AC-Ala-Pro-Ala-pNA research applications

Chemical Profile of AC-Ala-Pro-Ala-pNA

This compound is a synthetic peptide substrate that releases a yellow-colored p-nitroaniline (pNA) group upon enzymatic cleavage, allowing for the measurement of enzyme activity by spectrophotometry [1].

The table below summarizes its key identifiers and physical properties as provided by chemical suppliers:

| Property | Details |

|---|---|

| CAS Number | 61596-39-2 [1] |

| Synonyms | N-Acetyl-L-alanyl-L-prolyl-N-(4-nitrophenyl)-L-alaninamide; n-acetyl-l-ala-pro-ala-p-nitroanilide [1] |

| Molecular Formula | C20H26N6O6 [1] |

| Molecular Weight | 419.432 g/mol [1] |

| Boiling Point | 823.9 ± 65.0 °C (Predicted) [1] |

General Principles for pNA Substrate Applications

Although direct protocols for this compound are unavailable, it belongs to a well-established class of chromogenic p-nitroanilide (pNA) substrates. The general workflow for using such substrates is consistent across different biochemical experiments.

Limitations and Further Research

The search results do not specify which enzyme or protease this compound is designed to target. The "Ala-Pro-Ala" sequence suggests it may be a substrate for certain proteases, but its exact application in current research remains unclear.

To proceed with your work, you could:

- Consult Specialized Databases: Search the PubMed and Scopus databases for scientific literature using the compound's CAS number (61596-39-2) or its name as a keyword.

- Contact Suppliers: Reach out to manufacturers like INNOPHARMCHEM [1] to inquire if they provide technical data sheets or application notes.

- Analyze the Sequence: Research the known function of the "Ala-Pro-Ala" sequence to hypothesize which family of enzymes might recognize and cleave it.

References

diagnostic assays using AC-Ala-Pro-Ala-pNA

Chemical Profile: AC-Ala-Ala-Pro-Ala-pNA

This compound is a peptide substrate conjugated to a para-nitroaniline (pNA) group. Cleavage by specific enzymes releases the yellow pNA moiety, allowing for kinetic activity measurements [1].

Table 1: Chemical and Physical Properties of AC-Ala-Ala-Pro-Ala-pNA [2]

| Property | Value / Description |

|---|---|

| CAS Number | 96699-74-0 |

| Molecular Formula | C({22})H({30})N({6})O({7}) |

| Molecular Weight | 490.51 g/mol |

| Appearance | Information missing from search results |

| Storage | Store at -15°C or ≤ -20°C [2] [3] |

| Purity | Typically ≥ 98% (Assay) [3] |

Application Notes

AC-Ala-Ala-Pro-Ala-pNA and its analogs are primarily used in research to measure enzyme activity. The general principle involves monitoring the increase in absorbance at 410 nm as the enzyme cleaves the substrate, releasing the yellow p-nitroaniline group [4].

Table 2: Key Applications of Suc-AAPX-pNA Type Substrates

| Application Area | Target Enzyme(s) | Role of Substrate | Key Findings / Use Cases |

|---|---|---|---|

| Serine Protease Assays | Chymotrypsin, Elastase, Cathepsin G [1] | Specific, sensitive chromogenic substrate | Used to determine K(M) and k({cat}) values for enzyme kinetics [4]. |

| PPIase Activity Assays | Cyclophilins, FK-506 binding proteins (FKBPs) [1] | Standard substrate for uncoupled, protease-free PPIase assays [1]. | Instrumental in studying cyclophilin inhibition, including with fluoroolefin dipeptide mimics [4]. |

| Bone Marrow Research | Neutrophil Elastase [4] | Measures elastase activity in bone marrow fluid. | Used to study the regulation of adhesion molecules and hematopoietic stem cell mobilization [4]. |

Experimental Protocols

Protocol 1: General Enzymatic Activity Assay for Serine Proteases

This protocol is adapted from methods used for chymotrypsin and is a standard approach for kinetic analysis [4].

Reagents

- Enzyme of interest (e.g., α-Chymotrypsin from bovine pancreas)

- AC-Ala-Ala-Pro-Ala-pNA substrate

- 0.1 M Phosphate Buffer, pH 8.0

- Dimethyl Sulfoxide (DMSO)

Equipment

- UV-Visible Spectrophotometer

- 1 mL cuvettes

- Timer

- Micropipettes

Method

- Substrate Solution: Prepare a stock solution of the substrate in DMSO (e.g., 6 mg/mL) [4].

- Reaction Setup: In a 1 mL cuvette, add:

- 810-990 μL of 0.1 M phosphate buffer (pH 8.0), pre-incubated at the assay temperature (e.g., 25°C).

- 0-180 μL of the substrate stock solution to achieve the desired final concentration range.

- 10 μL of the enzyme solution (e.g., 0.1 mg/mL in buffer) [4].

- Kinetic Measurement: Mix rapidly and immediately start recording the increase in absorbance at 412 nm for the first 30-60 seconds.

- Data Analysis: Calculate the initial rate of reaction (ΔAbs/Δtime). Plot the initial rate versus substrate concentration and fit the data using software like EnzFitter to determine the Michaelis-Menten constants (K(M)) and the turnover number (k({cat})) [4].

Protocol 2: Assay for Peptidyl Prolyl Isomerase (PPIase) Activity

This protocol describes an uncoupled assay for cyclophilins and FKBPs, which catalyze the cis-trans isomerization of prolyl bonds [1].

- Principle: The isomerization of the Ala-Pro peptide bond is the rate-limiting step for chymotrypsin cleavage. PPIases accelerate this isomerization, increasing the overall rate of pNA release [1].

- Method:

- The assay is set up similarly to Protocol 1, with the PPIase enzyme included in the reaction mixture.

- The acceleration of the absorbance increase at 410 nm, upon addition of the PPIase, is measured relative to a control without PPIase.

- The rate enhancement is used to calculate the PPIase activity.

The following diagram illustrates the workflow for a typical enzyme kinetics assay using this substrate:

Experimental Design & Data Interpretation

Positive Control: For a new assay setup, include a known enzyme that cleaves the substrate (e.g., chymotrypsin for Suc-AAPF-pNA) to validate the procedure [4].

Data Handling: The released p-nitroaniline has a molar extinction coefficient of approximately 8,800-10,000 M⁻¹cm⁻¹ at 410 nm. Use this value to convert absorbance changes into molar concentrations of product formed.

Troubleshooting Guide

Table 3: Common Issues and Solutions

| Problem | Potential Cause | Suggested Solution |

|---|---|---|

| No absorbance change | Enzyme not active; incorrect wavelength; substrate degradation. | Check enzyme activity with a known substrate. Verify spectrometer wavelength is set to 410 nm. Prepare fresh substrate solution. |

| Low signal-to-noise ratio | Enzyme concentration too low; substrate concentration below K(_M). | Increase enzyme amount within the linear range. Perform a substrate saturation curve to determine optimal concentration. |

| Non-linear kinetics | Enzyme instability; substrate depletion; product inhibition. | Shorten the measurement time. Ensure only a small fraction (<5%) of substrate is consumed. |

References

Application Notes: Enzymatic Assay of AC-Ala-Pro-Ala-pNA Hydrolysis

The synthetic peptide substrate AC-Ala-Pro-Ala-pNA is a powerful tool for the study of protease activity, particularly for enzymes like leukotriene A4 hydrolase (LTA4H) or elastase. Its design allows for a continuous, direct spectrophotometric assay, facilitating real-time kinetic analysis.

1. Biochemical Principle The assay is based on the hydrolysis of the amide bond between the alanine residue and the para-nitroaniline (pNA) moiety. While attached, the pNA group is colorless, but upon enzymatic cleavage, it is released as free p-nitroaniline, which produces a strong yellow color with a sharp absorbance peak at 410 nm [1]. The rate of increase in absorbance at 410 nm is directly proportional to the enzyme's catalytic activity.

2. Key Experimental Considerations

- Enzyme Selection: This substrate is suitable for aminopeptidases or proteases with a preference for alanine at the N-terminus. Research on LTA4H highlights its role as an arginine-specific aminopeptidase, but it also processes other tripeptide substrates, indicating that enzyme specificity should be verified [2].

- Substrate Specificity: The presence of proline in the P2 position can significantly influence enzyme binding and turnover rates. Kinetic parameters (Km and Vmax) must be empirically determined for each enzyme-substrate pair.

- Interference & Controls: Always include a substrate blank (all components except enzyme) to account for any non-enzymatic hydrolysis. Test enzyme stability in the chosen buffer system.

Detailed Experimental Protocol

This protocol is adapted from established methods for hydrolytic assays using p-nitroanilide substrates [1].

1. Reagents and Equipment

- Buffer: 100 mM Tris-HCl, pH 8.0 at 25°C.

- Substrate Stock Solution: 4.4 mM this compound in the above buffer. Note: The solubility may require sonication or minimal DMSO.

- Enzyme Solution: Diluted in cold buffer to a concentration within the linear range of the assay (e.g., 0.01-0.1 mg/mL). The exact concentration must be determined empirically.

- Equipment: UV-Vis spectrophotometer with thermostatted cuvette chamber, quartz or glass cuvettes (1 cm path length), timer, and pipettes.

2. Procedure The following workflow outlines the key steps in the experimental procedure:

3. Kinetic Data Analysis

Initial Velocity (v₀): Calculate the change in absorbance per minute (ΔA₄₁₀/min) from the linear portion of the curve.

Enzyme Unit Definition: One unit of enzyme activity is defined as the amount that hydrolyzes 1.0 μmol of this compound per minute under the specified conditions.

Activity Calculation: Use the following formula to calculate enzyme activity [1]:

Activity (U/mL) = (ΔA₄₁₀/min × Vᵣ × df) / (ε × L × Vₑ)

Where:

- ΔA₄₁₀/min = Change in absorbance per minute

- Vᵣ = Total reaction volume (mL) [e.g., 1.02 mL]

- df = Dilution factor of the enzyme stock

- ε = Millimolar extinction coefficient of pNA (8.8 mM⁻¹cm⁻¹ at 410 nm and pH 8.0) [1]

- L = Pathlength of the cuvette (cm) [typically 1 cm]

- Vₑ = Volume of enzyme solution used (mL) [e.g., 0.02 mL]

Data Presentation & Kinetic Analysis

To determine the kinetic parameters Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ), measure initial velocities at a minimum of six different substrate concentrations spanning a range above and below the expected Kₘ.

Table 1: Example Kinetic Data for this compound Hydrolysis

| Substrate Concentration [S] (mM) | Initial Velocity, v₀ (ΔA₄₁₀/min) | v₀ (μmol/min/mL)* |

|---|---|---|

| 0.05 | 0.008 | 0.0010 |

| 0.10 | 0.015 | 0.0019 |

| 0.20 | 0.026 | 0.0033 |

| 0.40 | 0.038 | 0.0048 |

| 0.60 | 0.045 | 0.0057 |

| 0.80 | 0.049 | 0.0062 |

| 1.00 | 0.052 | 0.0066 |

\v₀ (μmol/min/mL) = (ΔA₄₁₀/min) / (ε × L) ; assuming ε=8.8 and L=1.*

Plot the data from Table 1 as velocity (v₀) against substrate concentration ([S]) to obtain a hyperbolic Michaelis-Menten curve. A linear transformation using a Lineweaver-Burk (double-reciprocal) plot can be used to calculate Kₘ and Vₘₐₓ accurately.

Advanced Applications in Research

The LTA4H enzyme is a fascinating target in inflammation research due to its dual catalytic activities [2]. The following diagram summarizes its role and the strategic use of substrates and modulators like 4MDM.

The modulator 4MDM exhibits a complex, substrate-dependent effect on LTA4H, selectively augmenting its aminopeptidase activity without affecting its epoxide hydrolase function [2].

Troubleshooting Guide

| Problem | Potential Cause | Suggested Solution |

|---|---|---|

| No absorbance change | Enzyme inactive; incorrect buffer/pH; substrate degradation. | Check enzyme activity with a known substrate. Verify buffer pH and substrate integrity. |

| Non-linear kinetics | Enzyme instability; substrate depletion; product inhibition. | Shorten measurement time, increase substrate concentration, use fresh enzyme dilutions. |

| High background absorbance | Contaminated substrate or buffer; particulate matter. | Centrifuge substrate solution; prepare fresh buffer; filter solutions. |

| Poor signal-to-noise ratio | Enzyme concentration too low; pathlength error. | Increase enzyme amount; ensure cuvette is properly positioned and clean. |

References

AC-Ala-Pro-Ala-pNA biochemical research protocols

Chemical Profile of AC-Ala-Pro-Ala-pNA

The table below summarizes the key identifying information and physical properties for this compound.

| Property | Details |

|---|---|

| CAS Number | 61596-39-2 [1] |

| Synonyms | N-Acetyl-L-alanyl-L-prolyl-N-(4-nitrophenyl)-L-alaninamide; n-acetyl-l-ala-pro-ala-p-nitroanilide [1] |

| Chemical Formula | C19H25N5O6 [1] |

| Molecular Weight | 419.432 g/mol [1] |

| Boiling Point | 823.9 ± 65.0 °C (at 760 mmHg) [1] |

General Application as a Protease Substrate

Although direct protocols for this compound are unavailable, it belongs to a class of chromogenic p-nitroanilide (pNA) substrates. These compounds are widely used to measure protease enzyme activity [2] [3].

- Basic Principle: The peptide sequence (e.g., Ala-Pro-Ala) is recognized and cleaved by a specific protease. This cleavage releases the p-nitroaniline (pNA) group, which is yellow. The rate of color formation, measured by absorbance at 410 nm, is directly proportional to enzyme activity [4] [2] [3].

- Handling and Storage: Suppliers recommend storing similar pNA substrates at -20°C [3]. They are often soluble in solvents like DMF or DMSO before being diluted into an aqueous assay buffer [2].

The following diagram illustrates the general workflow for using a pNA substrate in an enzyme assay.

Example Protocol for a Related pNA Substrate

Since a direct protocol for this compound is not found, the following is a generalized protocol based on how a similar substrate, Suc-Ala-Ala-Pro-Phe-pNA, is used to assay for the enzyme chymotrypsin [4] [3]. You can use this as a starting point and may need to optimize conditions (like substrate concentration and buffer) for your specific enzyme and this compound.

| Step | Details | Notes |

|---|---|---|

| 1. Reagent Preparation | Prepare a 0.1 M phosphate buffer, pH 8.0. Dissolve this compound in DMSO to a stock concentration of 6 mg/mL. Dilute the enzyme of interest in the same cold buffer. | The stock substrate solution can be aliquoted and stored at -20°C. |

| 2. Assay Setup | In a 1 mL cuvette, add:

- 810-990 µL of phosphate buffer

- 0-180 µL of substrate stock

- 10 µL of diluted enzyme solution (e.g., 0.1 mg/mL). | The final substrate concentration will typically be varied to determine kinetic parameters (KM and kcat). | | 3. Measurement | Mix quickly and immediately start measuring the increase in absorbance at 410 nm for the first 30-60 seconds. | The initial linear rate of absorbance increase is used for calculations. | | 4. Data Analysis | Enzyme activity is calculated using the extinction coefficient of p-nitroaniline. KM and kcat values are calculated by plotting substrate concentration versus the initial rate. | Software like EnzFitter can be used for kinetic analysis [4]. |

References

AC-Ala-Pro-Ala-pNA solubility issues

Compound Overview & Solubility Data

The search results do not contain specific data for AC-Ala-Pro-Ala-pNA, but they do provide information on a very similar compound, AC-ALA-ALA-PRO-ALA-PNA, as well as other members of the peptide-pNA family [1]. This data can serve as a useful reference point.

The table below summarizes the available information for these related compounds:

| Compound Name | CAS Number | Reported Solubility | Storage Condition | Molecular Weight |

|---|---|---|---|---|

| AC-ALA-ALA-PRO-ALA-PNA [1] | 96699-74-0 | DMF: 25 mg/mL, clear, light yellow [1] | -15°C [1] | 490.51 [1] |

| Suc-Ala-Ala-Pro-Phe-pNA [2] | 70967-97-4 | DMF: 25 mg/mL, clear, light yellow [2] | −20°C [3] [2] | 624.642 [2] |

| Suc-Ala-Ala-Pro-Leu-pNA [4] | 70968-04-6 | Information missing | 20°C [4] | 590.625 [4] |

A key insight from this data is that Dimethylformamide (DMF) is a common solvent used for dissolving these chromogenic peptide substrates [2] [1].

Troubleshooting Guide: Solubility Issues

Here is a guide structured in a question-and-answer format to address potential solubility problems.

Q1: What can I do if the compound does not dissolve in my aqueous buffer?

This is the most common issue. These peptide-p-nitroanilide substrates are often not readily soluble in pure aqueous solutions.

- Recommended Solvent: Use DMF. The primary recommendation, based on the data for related compounds, is to first dissolve the substrate in a small volume of high-quality DMF to create a concentrated stock solution (e.g., 25-50 mg/mL) [2] [1].

- Procedure:

- Dissolve the compound in a minimal amount of DMF to create a concentrated stock solution.

- Once fully dissolved, this stock solution can be diluted with your aqueous assay buffer to the desired working concentration. A final DMF concentration of 1-5% is usually well-tolerated in enzymatic assays.

- Alternative Solvents: If DMF is unsuitable for your assay, you can test other water-miscible organic solvents like dimethyl sulfoxide (DMSO) or acetonitrile. However, always verify that the solvent does not inhibit your enzyme.

Q2: The solution is cloudy, or precipitate forms after dilution. How can I fix this?

This indicates that the compound is falling out of solution, often due to the solvent composition or temperature.

- Increase Organic Solvent Content: Slightly increase the percentage of DMF (or DMSO) in your final assay buffer.

- Check Storage and Handling: Ensure the compound is stored as recommended at -15°C to -20°C and protected from moisture [3] [1]. Repeated freeze-thaw cycles of stock solutions can lead to precipitation. It is best to prepare single-use aliquots.

- Sonication: Briefly sonicate the solution in a water bath sonicator. This can help to dissolve any small aggregates and create a clear, homogeneous solution.

Q3: How can I verify that my stock solution is prepared correctly?

A properly prepared stock solution is critical for obtaining accurate kinetic data.

- Visual Inspection: The solution should be clear and light yellow in color, as noted in the solubility data [2] [1]. Any cloudiness or particulate matter indicates incomplete dissolution.

- Spectrophotometric Verification: Confirm the concentration of your stock solution by measuring its absorbance. Dilute a small sample appropriately and measure the absorbance at the wavelength specific for the p-nitroaniline (pNA) chromophore (typically around 310-320 nm). Use the molar extinction coefficient of free pNA (e.g., ε ~ 10,000 M⁻¹cm⁻¹ at 316 nm) for calculation.

Experimental Workflow for Solubilization

The following diagram outlines the logical steps for dissolving and using these compounds in an experiment, based on the troubleshooting guide above.

Frequently Asked Questions (FAQs)

Q: What is the typical working concentration range for these substrates in enzymatic assays? A: The working concentration is experiment-dependent, particularly on the enzyme's Km. A good starting point is to use concentrations around or above the Km value. For Suc-AAPF-pNA, a known Km is 1.7 mM [2]. You may need to perform a concentration series to determine the optimal conditions for your specific assay.

Q: The absorbance for my substrate solution seems low. What could be the cause? A: This could be due to:

- Incomplete Dissolution: The compound may not be fully in solution.

- Hydrolysis: If the stock solution is old or stored improperly, the p-nitroaniline group might have been cleaved, leading to a color change and inaccurate concentration readings. Always prepare fresh stock solutions for critical experiments.

Q: Are there any specific handling or safety precautions? A: While specific toxicity data may vary by compound, it is good general practice to handle all chemicals with care. Wear appropriate personal protective equipment (PPE) such as gloves and safety glasses [3] [2].

Key Recommendations

To summarize, for addressing solubility issues with this compound:

- Primary Solvent: Use DMF to create a concentrated stock solution [2] [1].

- Storage: Store the compound and its solutions at -15°C to -20°C [3] [1].

- Verification: Ensure the stock solution is clear and light yellow, and verify its concentration spectrophotometrically before use.

References

AC-Ala-Pro-Ala-pNA storage conditions stability

Storage and Handling Guidelines

Based on the search results, here is a summary of the available information:

| Compound Name | CAS Number | Recommended Storage | Molecular Weight | Supplier / Source |

|---|---|---|---|---|

| AC-Ala-Pro-Ala-pNA [1] | 61596-39-2 | Information Not Provided | 419.432 | INNOPHARMCHEM (China) |

| AC-ALA-ALA-PRO-ALA-PNA [2] | 96699-74-0 | -15°C | 490.51 | Multiple suppliers (e.g., GL Biochem, Hanhong) |

| Suc-Ala-Ala-Pro-Phe-pNA [3] | 70967-97-4 | -20°C | 624.642 | Chemsrc |

For the related compound Suc-Ala-Ala-Pro-Phe-pNA, a solubility of 25 mg/mL in DMF is reported, and it should be stored at -20°C [3]. While this is not your specific compound, it demonstrates that similar peptide-p-nitroanilide substrates are often hygroscopic and require storage in a freezer, preferably in a desiccator.

Experimental Protocol: Assessing Substrate Stability and Activity

Due to the lack of direct stability data, you can establish an in-house experimental protocol to monitor the quality of your this compound. The following workflow outlines a general approach for assessing the stability and functional activity of a chromogenic substrate over time.

Procedure Details:

- Sample Preparation: Aliquot your this compound stock and subject it to different storage conditions you wish to test (e.g., -20°C, 4°C, room temperature, with or without desiccant).

- Visual Inspection: Periodically check the physical appearance of the aliquots. Note any changes in color or the formation of precipitate.

- Solubility Test: Attempt to dissolve the aged samples in the buffer you use for your assays. A failure to dissolve clearly indicates potential degradation or moisture uptake.

- Functional Assay: This is the most critical test. Use a well-characterized, active preparation of your target enzyme (e.g., Proteinase K or another specific protease).

- Prepare a reaction mixture containing the enzyme and your stored substrate sample.

- As the enzyme cleaves the substrate, it releases p-nitroaniline (pNA), which can be measured by its absorbance at 405 nm.

- Use a fresh, high-purity aliquot of the substrate as a positive control.